4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine
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Overview
Description
4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group and the azetidine ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the azetidine ring, and the attachment of the trifluoromethylpyridine moiety. Common reagents used in these reactions include various halogenating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium tert-butoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor for the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the treatment of cancers and other diseases characterized by dysregulated kinase activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[3,4-b]pyridine: Studied for its TRK inhibitory activity and potential therapeutic applications in cancer treatment.
Uniqueness
4-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group and the azetidine ring, which contribute to its distinct chemical properties and enhanced biological activities. These structural features make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-7-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10-6-15(24-14(22-10)3-5-21-24)23-8-12(9-23)25-11-2-4-20-13(7-11)16(17,18)19/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFSGJIYKKECMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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